Acryloxymethyltrimethylsilane

Description

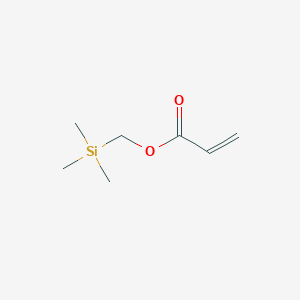

Structure

3D Structure

Properties

IUPAC Name |

trimethylsilylmethyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2Si/c1-5-7(8)9-6-10(2,3)4/h5H,1,6H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWAWYGLUQDYLTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)COC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90572145 | |

| Record name | (Trimethylsilyl)methyl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90572145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67186-35-0 | |

| Record name | (Trimethylsilyl)methyl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90572145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Acryloxymethyltrimethylsilane

Abstract

Acryloxymethyltrimethylsilane, systematically named (trimethylsilyl)methyl acrylate, is an organosilicon monomer of significant interest in polymer and materials science. Its structure combines a polymerizable acrylate functional group with a reactive trimethylsilyl moiety, offering a unique building block for the synthesis of functional polymers and hybrid materials. This guide provides a comprehensive overview of plausible synthetic pathways to this target molecule. As established protocols for this specific compound are not widely documented, this paper proposes two robust and scientifically sound methodologies based on fundamental organic chemistry principles: Fischer-Speier Esterification and Nucleophilic Substitution. Each proposed pathway is detailed with mechanistic insights, step-by-step experimental protocols, and considerations for reaction optimization and safety.

Introduction to this compound

This guide will explore two logical and distinct synthetic strategies for its preparation in a laboratory setting.

Proposed Synthesis Pathway I: Fischer-Speier Esterification

The most direct and classical approach to ester synthesis is the Fischer-Speier esterification, which involves the acid-catalyzed reaction between a carboxylic acid and an alcohol.[1] In this proposed pathway, acrylic acid is reacted with trimethylsilanol to yield the desired ester and water.

Reaction Mechanism

The Fischer esterification is an equilibrium-driven process.[2] To achieve a high yield of the ester, the equilibrium must be shifted to the product side. This is typically accomplished by using an excess of one reactant (the alcohol, in this case) or by removing water as it is formed, often through azeotropic distillation with a suitable solvent like toluene.[1][3]

The mechanism proceeds as follows:

-

Protonation of the Carbonyl: The carboxylic acid's carbonyl oxygen is protonated by the acid catalyst (e.g., H₂SO₄), rendering the carbonyl carbon more electrophilic.

-

Nucleophilic Attack: The alcohol (trimethylsilanol) acts as a nucleophile, attacking the activated carbonyl carbon.

-

Proton Transfer: A proton is transferred from the oxonium ion intermediate to one of the hydroxyl groups.

-

Water Elimination: The protonated hydroxyl group leaves as a water molecule, a stable leaving group.

-

Deprotonation: The final deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the final ester product.[1]

Experimental Protocol (Proposed)

Materials:

-

Acrylic Acid (inhibited)

-

Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)[1]

-

Toluene (for azeotropic removal of water)

-

Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Polymerization inhibitor (e.g., Hydroquinone or MEHQ)

Procedure:

-

Reaction Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.[6]

-

Charging Flask: To the flask, add acrylic acid (1.0 eq), trimethylsilanol (1.2 eq), a catalytic amount of sulfuric acid (e.g., 0.02 eq), and a suitable amount of toluene. Add a small amount of a polymerization inhibitor.

-

Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until no more water is collected, indicating the reaction is complete (typically 4-8 hours).[6]

-

Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[3]

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and add another small portion of polymerization inhibitor. Remove the toluene solvent by rotary evaporation under reduced pressure.

-

Purification: The crude product can be purified by vacuum distillation to yield pure this compound. Ensure a polymerization inhibitor is present in the distillation flask.

Proposed Synthesis Pathway II: Nucleophilic Substitution (Sₙ2)

An alternative strategy involves the nucleophilic substitution of a reactive halo-organosilane with an acrylate salt. This pathway leverages the high reactivity of (chloromethyl)trimethylsilane as an electrophile in an Sₙ2 reaction.[7][8]

Reaction Mechanism

This reaction is a classic bimolecular nucleophilic substitution (Sₙ2). The carboxylate anion (sodium acrylate) acts as the nucleophile and attacks the electrophilic carbon of the C-Cl bond in (chloromethyl)trimethylsilane.[9] The reaction proceeds in a single, concerted step where the new C-O bond is formed simultaneously as the C-Cl bond is broken.[7] The chloride ion is displaced as the leaving group.

The choice of solvent is critical; a polar aprotic solvent such as dimethylformamide (DMF) or acetone is ideal as it solvates the cation (Na⁺) while leaving the nucleophile (acrylate anion) relatively free and highly reactive.[10]

Experimental Protocol (Proposed)

Materials:

-

Sodium Acrylate (or prepare in situ from acrylic acid and sodium hydroxide)

-

(Chloromethyl)trimethylsilane (CAS 2344-80-1)[11]

-

Dimethylformamide (DMF), anhydrous

-

Diethyl ether or Ethyl acetate

-

Deionized Water

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Polymerization inhibitor (e.g., Hydroquinone)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add sodium acrylate (1.1 eq) and a polymerization inhibitor.

-

Solvent Addition: Add anhydrous DMF via syringe to dissolve/suspend the sodium acrylate.

-

Reagent Addition: Slowly add (chloromethyl)trimethylsilane (1.0 eq) to the mixture at room temperature. A slight exotherm may be observed.

-

Reaction: Heat the mixture gently (e.g., 50-60 °C) and stir for several hours until TLC or GC analysis indicates the consumption of the starting material.

-

Work-up: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water and diethyl ether. The product will move to the organic layer, while DMF and sodium chloride will partition into the aqueous layer.

-

Extraction and Washing: Separate the layers. Wash the organic layer several times with water to ensure complete removal of DMF, followed by a final wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and add a fresh amount of inhibitor. Concentrate the solution under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation.

Data and Reaction Parameter Summary

The following table summarizes the key parameters for the two proposed synthetic pathways.

| Parameter | Pathway I: Fischer Esterification | Pathway II: Nucleophilic Substitution (Sₙ2) |

| Key Reagents | Acrylic Acid, Trimethylsilanol | Sodium Acrylate, (Chloromethyl)trimethylsilane |

| Catalyst/Solvent | H₂SO₄ or p-TsOH (cat.); Toluene (solvent) | DMF or Acetone (solvent) |

| Reaction Type | Acyl Substitution (Equilibrium) | Nucleophilic Substitution (Sₙ2) |

| Driving Force | Removal of water (Dean-Stark) | Irreversible displacement of halide |

| Typical Temp. | 60-110 °C (Reflux)[1] | 25-60 °C |

| Work-up | Acid/Base wash, Extraction | Aqueous extraction |

| Key Byproduct | Water | Sodium Chloride |

Safety and Handling

-

Acrylic Acid: Corrosive and a lachrymator. It can polymerize violently if not properly inhibited. Always handle in a well-ventilated fume hood.

-

(Chloromethyl)trimethylsilane: A flammable liquid that is reactive and moisture-sensitive.[11][12] It should be handled under an inert atmosphere.

-

Trimethylsilanol: A volatile and flammable liquid.[5]

-

Catalysts: Concentrated sulfuric acid is highly corrosive. Handle with extreme care.

-

General Precautions: Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves. All operations should be conducted in a fume hood.

Conclusion

While a definitive, published protocol for the synthesis of this compound is not readily apparent, two highly plausible and robust synthetic routes can be proposed based on well-established, fundamental organic reactions. The Fischer-Speier esterification offers a direct route using a silyl alcohol, while the Sₙ2 pathway provides an alternative using a halo-organosilane. The choice between these methods may depend on the availability and cost of the starting materials, desired scale, and equipment availability. Both proposed protocols provide a solid foundation for researchers and drug development professionals to synthesize this versatile monomer for applications in materials science and polymer chemistry.

References

Sources

- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 2. cerritos.edu [cerritos.edu]

- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 4. nbinno.com [nbinno.com]

- 5. Trimethylsilanol - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. web.viu.ca [web.viu.ca]

- 8. zmsilane.com [zmsilane.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. nbinno.com [nbinno.com]

- 12. Page loading... [guidechem.com]

An In-depth Technical Guide to Acryloxymethyltrimethylsilane: Properties, Structure, and Reactivity

Abstract

Acryloxymethyltrimethylsilane is a bifunctional organosilicon monomer possessing both a reactive acrylate group and a stable trimethylsilyl moiety. This unique combination of functionalities makes it a valuable building block in polymer chemistry for the synthesis of advanced materials with tailored properties. This technical guide provides a comprehensive overview of the chemical and physical properties, molecular structure, synthesis, and reactivity of this compound. It is intended for researchers, scientists, and drug development professionals who are interested in leveraging the unique characteristics of silicon-containing polymers in their respective fields. This document delves into the spectroscopic characterization of the molecule, outlines a detailed synthetic protocol, and explores its polymerization behavior, offering field-proven insights into its potential applications.

Introduction: The Strategic Integration of Silicon in Polymer Chemistry

The incorporation of silicon into organic polymers has led to a new class of materials with enhanced thermal stability, chemical resistance, and unique surface properties. This compound, with the CAS number 67186-35-0, is a key monomer in this domain.[1][2][3] Its structure features a polymerizable acrylate group, susceptible to free-radical polymerization, and a bulky, hydrophobic trimethylsilyl group. This architecture allows for the creation of polymers that combine the flexibility and processability of traditional acrylics with the desirable attributes of silicones. Understanding the fundamental chemical properties and reactivity of this monomer is crucial for designing and synthesizing novel polymers for a wide range of applications, from advanced coatings to biomedical devices.[4][5][6][7]

Molecular Structure and Chemical Properties

The molecular structure of this compound is fundamental to its chemical behavior. The molecule consists of a trimethylsilyl group linked to an acrylate moiety via a methylene bridge.

Caption: Chemical structure of this compound.

The presence of the silicon atom and the ester linkage influences the molecule's polarity and intermolecular forces. The trimethylsilyl group is nonpolar and contributes to the compound's hydrophobicity, while the acrylate ester group introduces a degree of polarity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 67186-35-0 | [1][2][3] |

| Molecular Formula | C₇H₁₄O₂Si | [1][2] |

| Molecular Weight | 158.27 g/mol | [2] |

| Melting Point | < 0 °C | [8] |

| Refractive Index (n²⁰/D) | 1.4248 | [8] |

Spectroscopic Characterization: Elucidating the Molecular Fingerprint

Spectroscopic techniques are essential for confirming the structure and purity of this compound. Below is a summary of the expected spectroscopic data based on its chemical structure and analysis of similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.

¹H NMR Spectroscopy (Predicted):

-

~0.1 ppm (s, 9H): The nine equivalent protons of the trimethylsilyl (-Si(CH₃)₃) group are expected to appear as a sharp singlet in the upfield region due to the electropositive nature of silicon.

-

~3.7 ppm (s, 2H): The two protons of the methylene bridge (-O-CH₂-Si-) would likely appear as a singlet.

-

~5.8-6.4 ppm (m, 3H): The three protons of the vinyl group (-CH=CH₂) will show complex splitting patterns (multiplets) in the downfield region characteristic of acrylate moieties.

¹³C NMR Spectroscopy (Predicted):

-

~-2.0 ppm: The carbon atoms of the trimethylsilyl groups.

-

~60 ppm: The methylene bridge carbon.

-

~128 ppm and ~130 ppm: The two sp² hybridized carbons of the vinyl group.

-

~166 ppm: The carbonyl carbon of the ester group.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Table 2: Predicted Major IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| ~2960-2850 | C-H stretch | Trimethylsilyl and Methylene |

| ~1725 | C=O stretch | Acrylate Ester |

| ~1635 | C=C stretch | Vinyl Group |

| ~1250 | Si-C stretch | Trimethylsilyl |

| ~1180 | C-O stretch | Ester |

| ~840 | Si-C bend | Trimethylsilyl |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight (158.27 m/z) may be observed.

-

Major Fragments: Common fragmentation pathways would involve the loss of a methyl group from the trimethylsilyl moiety (M-15), and cleavage at the ester group, leading to characteristic fragments.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be achieved through the esterification of trimethylsilylmethanol with acryloyl chloride. This method is efficient and allows for good control over the reaction conditions.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

Trimethylsilylmethanol

-

Triethylamine (or other non-nucleophilic base)

-

Anhydrous diethyl ether (or other suitable aprotic solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Polymerization inhibitor (e.g., hydroquinone)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with trimethylsilylmethanol (1.0 eq), triethylamine (1.1 eq), a small amount of a polymerization inhibitor, and anhydrous diethyl ether.

-

Acylation: The reaction mixture is cooled to 0 °C in an ice bath. Acryloyl chloride (1.05 eq) dissolved in anhydrous diethyl ether is added dropwise from the dropping funnel over a period of 30-60 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: The reaction is quenched by the slow addition of water. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed successively with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.

Reactivity and Polymerization

The reactivity of this compound is dominated by the acrylate functionality, which readily undergoes free-radical polymerization. The presence of the trimethylsilyl group can influence the polymerization kinetics and the properties of the resulting polymer.

Free-Radical Polymerization

This compound can be polymerized using standard free-radical initiators, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), in bulk or in solution.[13][14][15][16][17] The polymerization proceeds via a chain-growth mechanism involving initiation, propagation, and termination steps.

Caption: General scheme of free-radical polymerization.

The resulting poly(this compound) is a silicon-containing polymer with a polymethacrylate backbone and pendant trimethylsilylmethyl groups. These pendant groups impart unique properties to the polymer, such as increased hydrophobicity, lower surface energy, and enhanced thermal stability compared to conventional polyacrylates.

Potential Applications

The unique properties of poly(this compound) make it a candidate for a variety of applications:

-

Hydrophobic Coatings: The low surface energy imparted by the trimethylsilyl groups makes the polymer suitable for creating water-repellent and anti-fouling surfaces.[4]

-

Biomedical Materials: The biocompatibility of polysiloxanes suggests that polymers derived from this compound could be used in medical devices, drug delivery systems, and as coatings for implants.[6][7]

-

Adhesives and Sealants: The combination of an acrylic backbone with silicone-like side chains can lead to adhesives and sealants with good thermal stability and flexibility.[5][6]

-

Electronics: The dielectric properties of silicon-containing polymers make them potentially useful as insulating materials in electronic components.

Safety and Handling

As with all chemicals, proper safety precautions should be taken when handling this compound and its reagents. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.

Conclusion

This compound is a versatile monomer that serves as a valuable bridge between organic and silicone polymer chemistry. Its unique structure allows for the synthesis of polymers with a desirable combination of properties, opening up new possibilities for the development of advanced materials. This guide has provided a comprehensive overview of its chemical properties, structure, synthesis, and reactivity, offering a solid foundation for researchers and scientists looking to explore the potential of this and related silicon-containing monomers.

References

-

PharmiWeb.com. (2023, December 25). What Are the Applications of Silicone Polymers?[Link]

-

Chemistry For Everyone. (2025, April 14). What Are The Applications Of Silicone Polymers? YouTube. [Link]

-

Wikipedia. (n.d.). Silicone. [Link]

-

Plastics Technology. (2017, July 6). Applications of Silicone Polymers. [Link]

-

LookChemicals. (n.d.). 67186-35-0, this compound. [Link]

-

ACS Publications. (2025, November 4). Hydrophobic Diffusion Media via Electrografted Organosilicons Enable Competitive Performance in Polymer Electrolyte Fuel Cells. [Link]

-

ResearchGate. (n.d.). On the silyl radical chemistry in photopolymerization reactions. [Link]

-

ACS Publications. (2017, September 18). Silane–Acrylate Chemistry for Regulating Network Formation in Radical Photopolymerization. [Link]

-

National Institutes of Health. (2017, September 18). Silane–Acrylate Chemistry for Regulating Network Formation in Radical Photopolymerization. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

-

ResearchGate. (2025, August 6). Modeling the free radical polymerization of acrylates. [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 25 MHz, H2O, predicted). [Link]

-

RadTech. (n.d.). Control of Free-Radical Reactivity in Photopolymerization of Acrylates. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental). [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental). [Link]

-

PubMed. (2013, March 15). Infrared and Raman spectra of (3,3,3-trifluoropropyl)trimethoxysilane, its sol and xerogel. [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

-

PubMed. (2016, August 9). Safe, Selective, and High-Yielding Synthesis of Acryloyl Chloride in a Continuous-Flow System. [Link]

-

Spectroscopy Online. (2023, January 1). Infrared Spectroscopy of Polymers X: Polyacrylates. [Link]

-

Khan Academy. (n.d.). IR spectra practice. [Link]

- Google Patents. (n.d.). US5395966A - Process for the manufacture of acryloyl chloride.

-

Gelest, Inc. (n.d.). INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. [Link]

-

Newomics. (n.d.). Versatile, Sensitive, and Robust Native LC−MS Platform for Intact Mass Analysis of Protein Drugs. [Link]

-

National Institutes of Health. (n.d.). A validated simple LC-MS/MS method for quantifying trimethylamine N-oxide (TMAO) using a surrogate matrix and its clinical application. [Link]

- Google Patents. (n.d.). CN104402703A - Synthetic method of acryloyl chloride.

-

ResearchGate. (n.d.). 1 H NMR spectra of the products of blocking with chlorotrimethylsilane (top) and chloro(methyl)diphenylsilane (bottom). [Link]

-

Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

- Google Patents. (n.d.). KR20100088796A - New process for preparing (meth)acryloyl chloride.

-

YouTube. (2023, January 28). LC-MS/MS Fundamentals. [Link]

-

Metabolomics SA. (n.d.). Technology. [Link]

-

Agilent. (2011, February 24). Pharmaceutical Structure Confirmation Using Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy. [Link]

Sources

- 1. 67186-35-0,this compound [lookchemicals.com]

- 2. 67186-35-0 | CAS DataBase [m.chemicalbook.com]

- 3. This compound - Organosilicon - PRODUCT - CHEMFISH TOKYO CO.,LTD - CHEMFISH TOKYO CO.,LTD [en.chemfish.co.jp]

- 4. pharmiweb.com [pharmiweb.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Silicone - Wikipedia [en.wikipedia.org]

- 7. dakenchem.com [dakenchem.com]

- 8. Page loading... [guidechem.com]

- 9. Safe, Selective, and High-Yielding Synthesis of Acryloyl Chloride in a Continuous-Flow System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. US5395966A - Process for the manufacture of acryloyl chloride - Google Patents [patents.google.com]

- 11. CN104402703A - Synthetic method of acryloyl chloride - Google Patents [patents.google.com]

- 12. KR20100088796A - New process for preparing (meth)acryloyl chloride - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Silane–Acrylate Chemistry for Regulating Network Formation in Radical Photopolymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. radtech.org [radtech.org]

An In-depth Technical Guide to Acryloxymethyltrimethylsilane

Introduction: Bridging Organic and Inorganic Domains

Acryloxymethyltrimethylsilane (CAS No. 67186-35-0), a bifunctional monomer, represents a pivotal molecular architecture in materials science. It uniquely combines the reactive properties of an acrylate group, amenable to polymerization, with the inorganic character of a trimethylsilyl moiety. This structure positions it as a versatile building block for the synthesis of advanced polymers and as a powerful coupling agent for creating robust organic-inorganic hybrid materials. Its ability to impart desirable properties such as enhanced adhesion, weather resistance, and controlled surface characteristics makes it a compound of significant interest for researchers in coatings, adhesives, microelectronics, and advanced composites. This guide provides a comprehensive technical overview of its synthesis, properties, reactivity, and applications for professionals in research and development.

Section 1: Core Physicochemical Properties

The physical and chemical characteristics of this compound are fundamental to its handling, reactivity, and application. These properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 67186-35-0 | [1][2] |

| Molecular Formula | C₇H₁₄O₂Si | [1][2] |

| Molecular Weight | 158.27 g/mol | [1][2] |

| Synonyms | (Trimethylsilyl)methyl acrylate, Acryloxymethyl silyl ether | [1] |

| Appearance | Colorless Liquid | [3] |

| Density | 0.9 ± 0.1 g/cm³ | [1] |

| Boiling Point | 161.9 ± 23.0 °C at 760 mmHg | [1] |

| Flash Point | 42.9 ± 14.2 °C | [1] |

| Refractive Index (n²⁰/D) | 1.415 | [1] |

| Vapor Pressure | 2.2 ± 0.3 mmHg at 25°C | [1] |

Section 2: Synthesis Pathway and Experimental Protocol

The synthesis of this compound can be efficiently achieved via a nucleophilic substitution reaction, a variant of the Williamson ether synthesis, by reacting an acrylate salt with a halomethyl-functionalized silane. This method is advantageous due to its high efficiency and relatively mild reaction conditions.

Proposed Synthesis Mechanism

The core of the synthesis involves the reaction of sodium acrylate with chloromethyltrimethylsilane. The acrylate anion acts as a nucleophile, attacking the electrophilic methylene carbon of chloromethyltrimethylsilane and displacing the chloride leaving group to form the desired ester linkage.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

This protocol describes a lab-scale synthesis. The causality behind using a polar aprotic solvent like DMF is to effectively solvate the sodium cation, thereby enhancing the nucleophilicity of the acrylate anion.[4][5]

Materials:

-

Sodium Acrylate (1.0 eq)

-

Chloromethyltrimethylsilane (1.1 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Hydroquinone (inhibitor, ~200 ppm)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add sodium acrylate and a catalytic amount of hydroquinone.

-

Solvent Addition: Add anhydrous DMF to the flask to create a slurry.

-

Initiation: Begin vigorous stirring under a nitrogen atmosphere and cool the flask in an ice-water bath.

-

Reagent Addition: Slowly add chloromethyltrimethylsilane dropwise to the stirred slurry over 30 minutes, maintaining the temperature below 10°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction proceed for 12-18 hours. The progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Quench the reaction by pouring the mixture into an equal volume of cold water.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with diethyl ether.

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and then with brine. This removes any unreacted acidic impurities and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is then purified by vacuum distillation to yield pure this compound.

Section 3: Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the structure and purity of the synthesized molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum provides unambiguous structural confirmation. Tetramethylsilane (TMS) is often used as a reference standard in NMR spectroscopy.[6]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 6.4 | dd | 1H | =CH (trans to C=O) | Vinyl proton deshielded by the carbonyl group. |

| ~ 6.1 | dd | 1H | =CH₂ | Central vinyl proton. |

| ~ 5.8 | dd | 1H | =CH (cis to C=O) | Vinyl proton. |

| ~ 3.8 | s | 2H | -O-CH₂-Si | Methylene protons adjacent to the ester oxygen and silicon. |

| ~ 0.1 | s | 9H | -Si(CH₃)₃ | Protons of the three equivalent methyl groups on the silicon atom, highly shielded. |

Predicted Infrared (IR) Spectrum

IR spectroscopy is used to identify the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~ 3080-3010 | Medium | =C-H stretch | Stretching of sp² C-H bonds in the vinyl group. |

| ~ 2960-2850 | Medium | C-H stretch | Stretching of sp³ C-H bonds in the methyl groups. |

| ~ 1725 | Strong | C=O stretch | Characteristic strong absorption for an α,β-unsaturated ester carbonyl group.[7] |

| ~ 1635 | Medium | C=C stretch | Stretching of the vinyl carbon-carbon double bond. |

| ~ 1410 | Medium | =C-H in-plane bend | Bending vibration of the vinyl C-H bonds. |

| ~ 1250, 840 | Strong | Si-CH₃ deformation | Characteristic symmetric deformation and rocking vibrations for a trimethylsilyl group. |

| ~ 1180 | Strong | C-O stretch | Stretching of the ester C-O bond.[7] |

Section 4: Reactivity and Polymerization

The dual functionality of this compound dictates its reactivity, primarily through its acrylate and silyl groups.

Free-Radical Polymerization

The acrylate group is highly susceptible to free-radical polymerization, a chain-growth process involving initiation, propagation, and termination steps.[8] This allows it to act as a monomer or comonomer to form silyl-functionalized polyacrylates.

Caption: Free-radical polymerization of this compound.

This polymerization is fundamental to its use in coatings and adhesives, where the resulting polymer forms the binding matrix. The inclusion of the trimethylsilyl groups enhances thermal stability and adhesion to inorganic substrates like glass and metal.[9][10]

Hydrolysis and Self-Polishing Mechanism

In applications such as marine antifouling coatings, the silyl ester linkage is designed to be hydrolyzable. In the slightly alkaline conditions of seawater, the ester bond slowly cleaves. This process, known as self-polishing, gradually removes the outer layer of the coating, exposing a fresh, active surface that prevents the settlement of marine organisms.

Caption: Self-polishing mechanism via hydrolysis of silyl ester groups.

Section 5: Key Applications

The unique molecular structure of this compound enables its use in several high-performance applications.

-

Adhesion Promoters and Coupling Agents: The silane moiety can form durable covalent bonds (Si-O-Substrate) with inorganic surfaces like glass, silica, and metal oxides, while the acrylate portion can copolymerize into an organic resin matrix. This dual reactivity makes it an excellent coupling agent, dramatically improving the adhesion and durability of coatings, sealants, and composites at the organic-inorganic interface.

-

Weather-Resistant and Protective Coatings: When copolymerized into acrylic resins, this compound imparts enhanced hydrophobicity and UV stability.[9] The silyl groups help to form a cross-linked network that is resistant to degradation from moisture and sunlight, making it ideal for durable outdoor paints and coatings.

-

Self-Polishing Antifouling Paints: It is a key monomer in the formulation of modern, environmentally compliant antifouling coatings for marine vessels. The controlled hydrolysis mechanism ensures long-term effectiveness, reduces fuel consumption by maintaining a smooth hull, and avoids the use of toxic organotin compounds.

-

Surface Modification: It can be used to modify the surface properties of materials. For example, it has been investigated for creating hydrophobic coatings on carbon-based diffusion media in polymer electrolyte fuel cells, which is critical for managing water and improving performance.

Section 6: Safety and Handling

As a reactive chemical intermediate, proper handling of this compound is essential.

-

Hazards: The compound is a combustible liquid and can cause skin irritation, serious eye damage, and may lead to an allergic skin reaction.[3]

-

Handling: Always handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[3][4] Avoid breathing vapors.[3]

-

Storage: Store in a cool, dry, well-ventilated area away from sources of ignition, heat, and sparks.[4] The container should be tightly closed and stored under an inert atmosphere (e.g., nitrogen) to protect it from moisture, which can cause hydrolysis.[4]

-

First Aid: In case of skin contact, wash immediately with plenty of water.[3] For eye contact, rinse cautiously with water for several minutes, remove contact lenses if present and easy to do, and seek immediate medical attention.[3]

Section 7: References

-

ACRYLOXYMETHYLTRIMETHOXYSILANE. (n.d.). Gelest. Retrieved January 21, 2026, from [Link]

-

Process for the preparation of esters of (meth)acrylic acid. (2004). Google Patents. Retrieved January 21, 2026, from

-

Synthesis and behavior of silyl group-containing acrylic resins as weather resistant coatings. (2010). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Process for the preparation of esters of (meth)acrylic acid. (2002). Google Patents. Retrieved January 21, 2026, from

-

Synthesis method of sodium acrylate. (2011). Google Patents. Retrieved January 21, 2026, from

-

ACRYLOXYMETHYLTRIMETHOXYSILANE Safety Data Sheet. (2015). Gelest. Retrieved January 21, 2026, from [Link]

-

Material Safety Data Sheet. (n.d.). Hangzhou Jessica Chemicals Co., Ltd. Retrieved January 21, 2026, from [Link]

-

Synthesis process of trimethylsilylacetylene. (2020). Google Patents. Retrieved January 21, 2026, from

-

Direct transesterification of poly(methyl acrylate) for functional polyacrylate syntheses. (2017). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Synthesis of Hybrid Zinc/Silyl Acrylate Copolymers and their Surface Properties in the Microfouling Stage. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

(Trimethylsilyl)methyl acrylate | CAS#:67186-35-0. (n.d.). Chemsrc. Retrieved January 21, 2026, from [Link]

-

Silyl (meth) acrylate copolymers, processes for preparing the same... (2002). Google Patents. Retrieved January 21, 2026, from

-

What Is TMS In Spectroscopy? (2023). YouTube. Retrieved January 21, 2026, from [Link]

-

Synthesis and Characterization of Poly(methyl methacrylate-co-vinyl triethoxysilane) Prepared by Free Radical Polymerization. (2023). ResearchGate. Retrieved January 21, 2026, from [Link]

-

A facile and highly efficient strategy for esterification of poly(meth)acrylic acid with halogenated compounds at room temperature promoted by 1,1,3,3-tetramethylguanidine. (2013). Polymer Chemistry. Retrieved January 21, 2026, from [Link]

-

A facile and highly efficient strategy for esterification of poly(meth)acrylic acid with halogenated compounds at room temperature promoted by 1,1,3,3-tetramethylguanidine. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Transesterification process for production of (meth)acrylate ester monomers. (2009). Google Patents. Retrieved January 21, 2026, from

-

Direct Access to Functional (Meth)acrylate Copolymers through Transesterification with Lithium Alkoxides. (2017). NIH Public Access. Retrieved January 21, 2026, from [Link]

-

The Preparation of Acryloxyl Group Functionalized Siloxane Polymers and the Study of Their Ultra Violet Curing Properties. (2022). MDPI. Retrieved January 21, 2026, from [Link]

-

Infrared Spectroscopy of Polymers X: Polyacrylates. (2023). Spectroscopy Online. Retrieved January 21, 2026, from [Link]

-

What Is The Acrylate Polymerization Process? (2023). YouTube. Retrieved January 21, 2026, from [Link]

-

Hydrophobic Diffusion Media via Electrografted Organosilicons Enable Competitive Performance in Polymer Electrolyte Fuel Cells. (2022). ACS Publications. Retrieved January 21, 2026, from [Link]

Sources

- 1. Structural Modifications of Sodium Polyacrylate-Polyacrylamide to Enhance Its Water Absorption Rate [mdpi.com]

- 2. CN112159424A - Synthesis process of trimethylsilylacetylene - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. A facile and highly efficient strategy for esterification of poly(meth)acrylic acid with halogenated compounds at room temperature promoted by 1,1,3,3-tetramethylguanidine - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Direct Access to Functional (Meth)acrylate Copolymers through Transesterification with Lithium Alkoxides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US7528278B2 - Transesterification process for production of (meth)acrylate ester monomers - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. EP0999230A2 - Method for preparing (meth)acrylic acid esters of hydroxy or polyoxyalkylene modified siloxanes and their use - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to (Trimethylsilyl)methyl Acrylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of (trimethylsilyl)methyl acrylate, a versatile organosilicon monomer. The nomenclature in this field can be ambiguous; this guide clarifies that "(trimethylsilyl)methyl acrylate" is the most accurate name for the compound structurally represented as CH₂=CHCOOCH₂Si(CH₃)₃, which is isomeric with other silylated acrylates. We will delve into its fundamental chemical and physical properties, outline key synthetic methodologies, explore its reactivity, and discuss its current and potential applications, particularly within the realm of polymer chemistry and drug development. This document is intended to be a valuable resource for researchers and professionals engaged in materials science and pharmaceutical formulation.

Introduction and Nomenclature Clarification

The compound of interest, with the systematic name (trimethylsilyl)methyl acrylate, possesses the molecular formula C₇H₁₄O₂Si and a molecular weight of 158.27 g/mol . It is crucial to distinguish this compound from its isomers, which may be colloquially referred to by similar names. The key structural feature of (trimethylsilyl)methyl acrylate is the trimethylsilyl group attached to the methyl group of the acrylate ester.

For clarity, the table below summarizes the properties of (trimethylsilyl)methyl acrylate and two of its common isomers.

| Property | (Trimethylsilyl)methyl Acrylate | Methyl 2-(trimethylsilyl)acrylate[1][2][3] | Trimethylsilyl Acrylate[4] |

| Systematic Name | (Trimethylsilyl)methyl acrylate | Methyl 2-(trimethylsilyl)acrylate | Acrylic acid trimethylsilyl ester[4] |

| CAS Number | 18269-97-1 | 18269-31-3[1][2] | 13688-55-6[4] |

| Molecular Formula | C₇H₁₄O₂Si | C₇H₁₄O₂Si[1][2] | C₆H₁₂O₂Si[4] |

| Molecular Weight | 158.27 g/mol | 158.27 g/mol [1][2][3] | 144.24 g/mol [4] |

| Chemical Structure | CH₂=CHCOOCH₂Si(CH₃)₃ | CH₂=C(Si(CH₃)₃)COOCH₃[1] | CH₂=CHCOOSi(CH₃)₃ |

This guide will focus on the properties and applications of (trimethylsilyl)methyl acrylate (CAS No. 18269-97-1).

Physicochemical Properties

The unique combination of a reactive acrylate moiety and a sterically demanding, hydrophobic trimethylsilyl group imparts distinct physicochemical properties to (trimethylsilyl)methyl acrylate. These properties are critical for its application in polymer synthesis and materials science.

| Property | Value |

| Appearance | Liquid |

| Boiling Point | 51-51.5 °C at 20 mmHg |

| Density | 0.894 g/mL at 25 °C |

| Refractive Index | n20/D 1.423 |

| Solubility | Soluble in most organic solvents (e.g., THF, diethyl ether, ethanol)[2] |

Synthesis of (Trimethylsilyl)methyl Acrylate

The synthesis of (trimethylsilyl)methyl acrylate can be achieved through several routes. A prevalent and effective method is the esterification of acrylic acid with (trimethylsilyl)methanol.

Experimental Protocol: Esterification of Acrylic Acid

Materials:

-

Acrylic acid

-

(Trimethylsilyl)methanol

-

An appropriate acid catalyst (e.g., p-toluenesulfonic acid)

-

An azeotroping solvent (e.g., toluene)

-

Dean-Stark apparatus

-

Standard glassware for organic synthesis

-

Inhibitor (e.g., hydroquinone) to prevent polymerization

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark trap, condenser, and magnetic stirrer, add acrylic acid, (trimethylsilyl)methanol, a catalytic amount of p-toluenesulfonic acid, and a small quantity of hydroquinone in toluene.

-

Heat the reaction mixture to reflux. Water formed during the esterification will be removed azeotropically and collected in the Dean-Stark trap.

-

Monitor the reaction progress by observing the amount of water collected.

-

Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain pure (trimethylsilyl)methyl acrylate.

Caption: Synthetic workflow for (trimethylsilyl)methyl acrylate.

Reactivity and Polymerization

The reactivity of (trimethylsilyl)methyl acrylate is dominated by its acrylate functionality, making it a valuable monomer for polymerization reactions. The presence of the bulky trimethylsilyl group can influence the polymerization kinetics and the properties of the resulting polymer.

Free Radical Polymerization

(Trimethylsilyl)methyl acrylate can undergo free-radical polymerization, initiated by common thermal or photoinitiators, to produce poly((trimethylsilyl)methyl acrylate). This polymer possesses a unique combination of a flexible polyacrylate backbone and pendant hydrophobic trimethylsilyl groups.

Controlled Radical Polymerization

Techniques such as Atom Transfer Radical Polymerization (ATRP) can be employed to synthesize well-defined block copolymers incorporating (trimethylsilyl)methyl acrylate. This allows for the precise control of molecular weight and architecture, leading to materials with tailored properties.

Caption: Polymerization pathways of (trimethylsilyl)methyl acrylate.

Applications in Drug Development and Materials Science

While direct applications of (trimethylsilyl)methyl acrylate in drug formulations are still an emerging area of research, its properties and the characteristics of its polymers suggest significant potential. The broader field of specialty acrylates and methacrylates is already integral to various applications, including coatings, adhesives, and hydrogels.[5][6]

Drug Delivery Systems

Polymers derived from (trimethylsilyl)methyl acrylate can be designed to form amphiphilic block copolymers. These copolymers can self-assemble in aqueous environments to form micelles or nanoparticles, which are promising vehicles for the encapsulation and controlled release of hydrophobic drugs. The hydrophobic trimethylsilyl groups would form the core of the micelle, sequestering the drug, while a hydrophilic block would form the corona, ensuring stability in aqueous media.

Biomaterial Coatings

The hydrophobic nature of poly((trimethylsilyl)methyl acrylate) makes it a candidate for creating water-repellent coatings on medical devices. Such coatings can reduce biofouling and improve the biocompatibility of implants.

Advanced Materials

The incorporation of (trimethylsilyl)methyl acrylate into polymer backbones can enhance thermal stability and modify surface properties. These characteristics are valuable in the development of advanced materials for a range of applications beyond the pharmaceutical industry.

Safety and Handling

As with all laboratory chemicals, (trimethylsilyl)methyl acrylate should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment, including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

(Trimethylsilyl)methyl acrylate is a versatile monomer with significant potential in polymer chemistry and materials science. Its unique structure offers a pathway to novel polymers with tailored properties. For researchers in drug development, the exploration of its use in controlled release systems and biocompatible coatings represents a promising frontier. A clear understanding of its properties, synthesis, and reactivity is essential for harnessing its full potential.

References

- BenchChem. (2025). Application of Methyl (1-trimethylsilyl)acrylate in Organic Synthesis: Detailed Application Notes and Protocols.

- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of Methyl (1-trimethylsilyl)acrylate.

- BenchChem. (2025). molecular weight and formula of Methyl (1-trimethylsilyl)acrylate.

- Gelest. (n.d.). ACRYLOXYMETHYLTRIMETHOXYSILANE.

- BenchChem. (2025). In-Depth Technical Guide: Methyl (1-trimethylsilyl)acrylate (CAS No. 18269-31-3).

- Chemsigma. (n.d.). ACRYLOXYMETHYL TRIMETHOXYSILANE [21134-38-3].

- BenchChem. (2025). An In-depth Technical Guide to the Key Reactive Sites of Methyl (1-trimethylsilyl)acrylate.

-

ChemBK. (2024). Acryloxymethyl Trimethoxysilane. Retrieved from [Link]

-

Chemsrc. (2025). (Trimethylsilyl)methyl methacrylate | CAS#:18269-97-1. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of Poly(methyl methacrylate-co-butyl acrylate)/Perfluorosilyl Methacrylate Core-Shell Nanoparticles: Novel Approach for Optimization of Coating Process. Retrieved from [Link]

-

Wikipedia. (n.d.). Ammonium propionate. Retrieved from [Link]

-

CAS. (n.d.). Ammonium propionate. Retrieved from [Link]

-

ACS Publications. (n.d.). The Preparation of t-Butyl Acrylate, Methyl Acrylate, and Styrene Block Copolymers by Atom Transfer Radical Polymerization. Retrieved from [Link]

Sources

The Evolving Role of Acryloxymethyltrimethylsilane in Advanced Polymer Synthesis: A Mechanistic Deep Dive

Abstract

Acryloxymethyltrimethylsilane (AOMTMS) is emerging as a pivotal monomer in the synthesis of functional polymers for high-performance materials and advanced drug delivery systems. Its unique structure, combining a reactive acrylate moiety with a hydrolyzable trimethylsilyl group, offers a versatile platform for the design of polymers with tunable properties. This in-depth technical guide provides a comprehensive exploration of the reaction mechanisms of AOMTMS with various monomers through free-radical, anionic, and controlled radical polymerization techniques. By elucidating the causality behind experimental choices and presenting validated protocols, this document serves as an essential resource for researchers, scientists, and professionals in drug development seeking to leverage the full potential of silyl-functionalized polymers.

Introduction: The Strategic Advantage of this compound

The pursuit of novel polymeric materials with precisely controlled architectures and functionalities is a cornerstone of modern materials science and pharmaceutical development. This compound (AOMTMS) has garnered significant attention due to its dual reactivity. The acrylate group readily participates in various polymerization reactions, while the trimethylsilyl ether linkage provides a latent hydroxyl functionality that can be unmasked post-polymerization via a straightforward hydrolysis step. This latent functionality is instrumental in altering the polymer's solubility, adhesion, and reactivity, paving the way for applications in stimuli-responsive materials, surface modification, and bioconjugation.

This guide will dissect the fundamental reaction mechanisms governing the polymerization of AOMTMS, offering insights into the kinetic and thermodynamic factors that influence polymer structure and properties. We will explore the nuances of free-radical, anionic, and controlled radical polymerization techniques, providing a robust framework for the rational design of AOMTMS-based polymers.

Free-Radical Polymerization: Harnessing Reactivity for Copolymer Synthesis

Conventional free-radical polymerization is a widely employed and robust method for the synthesis of a broad range of polymers.[1] In the context of AOMTMS, it offers a straightforward route to copolymers with diverse functionalities by incorporating comonomers such as styrene and methyl methacrylate (MMA).

Mechanism of Free-Radical Copolymerization

The free-radical copolymerization of AOMTMS proceeds through the classical steps of initiation, propagation, and termination.

-

Initiation: The process begins with the thermal or photochemical decomposition of an initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, to generate primary radicals. These radicals then add to the double bond of a monomer molecule (AOMTMS or a comonomer) to create a new radical species.

-

Propagation: The newly formed radical adds to another monomer molecule, propagating the polymer chain. In a copolymerization scenario, the growing radical chain end can add to either AOMTMS or the comonomer. The relative rates of these competing addition reactions are dictated by the monomer reactivity ratios.

-

Termination: The growth of polymer chains is terminated by bimolecular reactions between two growing radicals, either through combination or disproportionation.

Caption: General mechanism of free-radical copolymerization.

Causality in Experimental Design: Understanding Reactivity Ratios

The composition of a copolymer is determined by the relative reactivity of the monomers towards the growing radical chains. This is quantified by the monomer reactivity ratios, r1 and r2. For the copolymerization of AOMTMS (M1) with a comonomer (M2):

-

r1 = k11/k12 : The ratio of the rate constant for the addition of M1 to a growing chain ending in M1 to the rate constant for the addition of M2 to a growing chain ending in M1.

-

r2 = k22/k21 : The ratio of the rate constant for the addition of M2 to a growing chain ending in M2 to the rate constant for the addition of M1 to a growing chain ending in M2.

Table 1: Representative Reactivity Ratios for Styrene (M1) and Methyl Methacrylate (M2) at 60°C

| Monomer System | r1 (Styrene) | r2 (Methyl Methacrylate) | r1 * r2 | Copolymer Type |

| Styrene / MMA | ~0.52 | ~0.46 | ~0.24 | Random |

Data is illustrative and based on literature values for the St/MMA system to provide context.[2][3]

Experimental Protocol: Free-Radical Copolymerization of AOMTMS with Styrene

This protocol provides a detailed methodology for the synthesis of a random copolymer of AOMTMS and styrene.

Materials:

-

This compound (AOMTMS), inhibitor removed

-

Styrene, inhibitor removed

-

Azobisisobutyronitrile (AIBN), recrystallized

-

Toluene, anhydrous

-

Methanol

-

Schlenk flask, magnetic stir bar, and other standard glassware

-

Nitrogen or Argon source

Procedure:

-

Monomer and Initiator Preparation: In a Schlenk flask equipped with a magnetic stir bar, dissolve AOMTMS (e.g., 5.0 g, 28.7 mmol), styrene (e.g., 3.0 g, 28.8 mmol), and AIBN (e.g., 0.094 g, 0.57 mmol) in anhydrous toluene (20 mL).

-

Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

-

Polymerization: Place the sealed flask in a preheated oil bath at 70°C and stir for the desired reaction time (e.g., 6-24 hours).

-

Purification: After cooling to room temperature, dilute the viscous solution with a small amount of toluene and precipitate the polymer by slowly adding the solution to a large excess of cold methanol with vigorous stirring.

-

Isolation: Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum at 40-50°C to a constant weight.

Anionic Polymerization: Precision Control over Polymer Architecture

Anionic polymerization offers a powerful route to well-defined polymers with controlled molecular weights and narrow molecular weight distributions.[4] This "living" polymerization technique is particularly well-suited for acrylates, including AOMTMS, enabling the synthesis of block copolymers with precise architectures.

Mechanism of Anionic Polymerization

The anionic polymerization of AOMTMS is initiated by a strong nucleophile, such as an organolithium compound (e.g., n-butyllithium), and proceeds in the absence of termination steps.

-

Initiation: The initiator anion adds to the electron-deficient double bond of the AOMTMS monomer, forming a carbanionic active center. This step is typically very fast.

-

Propagation: The carbanionic chain end attacks another AOMTMS monomer, propagating the polymer chain. The propagation continues until all the monomer is consumed.

-

Termination (Deliberate): The "living" anionic chain ends can be deliberately terminated by the addition of a proton source, such as methanol, or other electrophilic reagents to introduce specific end-group functionalities.

Caption: General mechanism of anionic polymerization.

Causality in Experimental Design: The Role of Steric Hindrance and Temperature

The anionic polymerization of acrylates can be complicated by side reactions, such as the nucleophilic attack of the initiator or the growing carbanion on the carbonyl group of the monomer or polymer. To suppress these side reactions, sterically hindered initiators and low reaction temperatures (typically -78°C) are employed. The bulky initiator favors addition to the less sterically hindered vinyl group, while the low temperature reduces the rate of unwanted side reactions.

Controlled Radical Polymerization: The Best of Both Worlds

Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, combine the robustness of free-radical polymerization with the precision of living polymerization. These methods allow for the synthesis of well-defined AOMTMS-based polymers with controlled molecular weights, low polydispersity, and complex architectures like block copolymers.

Atom Transfer Radical Polymerization (ATRP)

ATRP is a versatile CRP technique that utilizes a transition metal catalyst (typically a copper complex) to establish a dynamic equilibrium between active (propagating) radicals and dormant species. This reversible activation/deactivation process keeps the concentration of active radicals low, minimizing termination reactions and enabling controlled polymer growth.

-

Initiation: An alkyl halide initiator is activated by a copper(I) complex, which abstracts the halogen atom to form a radical and a copper(II) species.

-

Propagation: The radical propagates by adding to monomer units.

-

Deactivation: The growing radical is reversibly deactivated by the copper(II) complex, reforming the dormant alkyl halide and the copper(I) catalyst.

Caption: The core equilibrium of Atom Transfer Radical Polymerization.

This protocol is adapted from established procedures for the ATRP of acrylate monomers.

Materials:

-

AOMTMS, inhibitor removed

-

Ethyl α-bromoisobutyrate (EBiB), initiator

-

Copper(I) bromide (CuBr), catalyst

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA), ligand

-

Anisole, solvent

-

Methanol

-

Tetrahydrofuran (THF)

-

Neutral alumina

-

Nitrogen or Argon source

Procedure:

-

Catalyst and Ligand Preparation: In a Schlenk flask, add CuBr (e.g., 0.014 g, 0.1 mmol) and a magnetic stir bar. Seal the flask and purge with inert gas.

-

Reaction Mixture Assembly: Add degassed anisole (5 mL), AOMTMS (e.g., 1.74 g, 10 mmol), and PMDETA (e.g., 21 µL, 0.1 mmol) via degassed syringes.

-

Initiation: Stir the mixture at room temperature for 10 minutes to form the copper-ligand complex. Inject the initiator, EBiB (e.g., 14.7 µL, 0.1 mmol), into the reaction mixture.

-

Polymerization: Immerse the flask in a preheated oil bath at 60°C and stir.

-

Purification: After the desired time, cool the reaction, dilute with THF, and pass the solution through a column of neutral alumina to remove the copper catalyst. Precipitate the polymer in cold methanol, filter, and dry under vacuum.

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization

RAFT polymerization is another powerful CRP method that employs a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization.

The RAFT mechanism involves a series of reversible addition-fragmentation steps where the growing polymer chains are transferred between active and dormant states via the CTA. This allows for the controlled growth of polymer chains with low polydispersity.

Post-Polymerization Modification: Hydrolysis of the Trimethylsilyl Group

A key feature of AOMTMS-based polymers is the ability to hydrolyze the trimethylsilyl ether linkage to reveal a primary hydroxyl group. This transformation significantly alters the polymer's properties, such as increasing its hydrophilicity. The hydrolysis can be carried out under acidic or basic conditions.

Acid-Catalyzed Hydrolysis Mechanism

Under acidic conditions, the ether oxygen is protonated, making the silicon atom more electrophilic and susceptible to nucleophilic attack by water.[5][6][7][8]

Base-Catalyzed Hydrolysis Mechanism

In the presence of a base, the hydroxide ion directly attacks the silicon atom, leading to the cleavage of the Si-O bond.[9][10]

Caption: Mechanisms of acid- and base-catalyzed hydrolysis of the silyl ether.

Table 2: Comparison of Polymer Properties Before and After Hydrolysis

| Property | Poly(AOMTMS) | Hydrolyzed Poly(AOMTMS) |

| Solubility | Soluble in common organic solvents (THF, toluene) | Soluble in more polar solvents (e.g., methanol, water, depending on comonomers) |

| Hydrophilicity | Hydrophobic | Hydrophilic |

| Reactivity | Relatively inert | Reactive hydroxyl groups available for further functionalization |

Conclusion and Future Outlook

This compound stands out as a highly versatile monomer for the synthesis of advanced functional polymers. Its compatibility with a range of polymerization techniques, including free-radical, anionic, and controlled radical methods, allows for the creation of a wide array of polymer architectures. The post-polymerization hydrolysis of the trimethylsilyl group provides a convenient and efficient means to tune the polymer's properties, opening up a vast design space for materials scientists and drug development professionals. The continued exploration of AOMTMS in copolymerization and the development of novel stimuli-responsive materials will undoubtedly lead to significant advancements in coatings, adhesives, and biomedical applications.

References

- DeSimone, J. M., et al. "Copolymerization of Methyl Methacrylate and 3-[Tri(trimethylsilyloxy)silyl]propyl Methacrylate in Supercritical Carbon Dioxide." Macromolecules 28.23 (1995): 7886-7888.

- Tarik, M., et al. "Reactivity Ratios of the Copolymerization Styrene/ Methyl Methacrylate Using FT-IR Spectroscopy with Comparing to Mathematically Method." Baghdad Science Journal 9.4 (2012): 695-703.

- Webster, O. W., et al. "Group-transfer polymerization. 1. A new concept for addition polymerization with silicon initiators." Journal of the American Chemical Society 105.17 (1983): 5706-5708.

- Fujimoto, K., et al. "Relationships Between Base-Catalyzed Hydrolysis Rates or Glutathione Reactivity for Acrylates and Methacrylates and Their NMR Spectra or Heat of Formation." International Journal of Molecular Sciences 14.10 (2013): 20461-20474.

- Rodriguez-Garcia, J., et al. "Design, Synthesis, and Characterization of Poly(trimethylsilylmethyl methaciylate-co-chloromethyl styrene) for 193 nm Exposure." Proc. SPIE 3049 (1997): 550-558.

- Wang, L., et al. "Hydrolysis kinetics of polymethyl methacrylate in near-critical water." Journal of Applied Polymer Science 110.4 (2008): 2479-2485.

- Van den Brûle, B. H. A. A., et al. "Radical Polymerization of Acrylates, Methacrylates, and Styrene: Biobased Approaches, Mechanism, Kinetics, Secondary Reactions, and Modeling." Chemical Reviews 117.11 (2017): 7434-7495.

- Inoue, Y., et al. "13C–{1H} Nuclear Magnetic Resonance Spectroscopy of Poly(methyl methacrylate)." Polymer Journal 4.3 (1973): 245-251.

- Wang, Y., et al. "Study on Hydrolysis Properties and Mechanism of Poly(3-Methacrylamido Propyl Trimethyl Ammonium Chloride) Solution." Polymers 14.14 (2022): 2811.

- WO2010007155A1 - Method for the enzyme-catalysed hydrolysis of polyacrylic acid esters, and esterases used therefor.

- Academia.edu. "The 1H and 13C NMR Spectra for Poly methylmethacrylate before and after exposure to the MRI Field."

- Singh, R. P., et al. "Synthesis and Characterization of Poly(methyl methacrylate-co-vinyl triethoxysilane) Prepared by Free Radical Polymerization." French-Ukrainian Journal of Chemistry 11.2 (2023): 39-47.

- Li, G., et al. "Synthesis of (E)-Silyl-Acrylates via Ruthenium-Catalyzed Selective Dehydrogenative Si–H/C–H Silylation of Acrylates." Organic Letters 23.1 (2021): 23-27.

- Clark, J. "Acid Catalysed Hydrolysis of Esters." Chemistry LibreTexts, 2023.

- Kitayama, T., et al. "Anionic Polymerization of Methyl Methacrylate with Lithium N-Benzyltrimethylsilylamide." Polymer Journal 34.11 (2002): 845-851.

- BenchChem.

- Vlček, P., and L. Lochmann. "Anionic polymerization of (meth)acrylate esters in the presence of stabilizers of active centres." Progress in Polymer Science 24.6 (1999): 793-873.

- Buback, M., et al. "Acrylate free radical polymerization: from mechanism to polymer design." Polymer Chemistry 4.16 (2013): 4261-4264.

- Mori, H., et al. "Complete Assignment of 1H and 13C NMR Spectra of Methacrylonitrile/Methylmethacrylate Copolymers." Macromolecules 34.25 (2001): 8683-8689.

- Chemguide.

- Chubarova, E. V., et al. "Concentration effects in the base-catalyzed hydrolysis of oligo(ethylene glycol)- and amine-containing methacrylic monomers." Journal of Physical Organic Chemistry 32.1 (2019): e3885.

- Tarik, M., et al. "Reactivity Ratios of the Copolymerization Styrene/ Methyl Methacrylate Using FT-IR Spectroscopy with Comparing to Mathematically." Baghdad Science Journal 9.4 (2012): 695-703.

- Gelest.

- Kumar, S., et al. "Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review." Polymers 12.10 (2020): 2370.

- Liu, Z., et al. "Degradation of Polyacrylates by One-Pot Sequential Dehydrodecarboxylation and Ozonolysis." Journal of the American Chemical Society 145.20 (2023): 11047-11053.

- Antoun, S., et al. "Anionic polymerization of various methacrylates initiated with LiCI- complexed sBuLi." Macromolecular Symposia. Vol. 157. No. 1. Wiley-VCH, 2000.

- Leiva, A., et al. "Synthesis of Poly(2-Acrylamido-2-Methylpropane Sulfonic Acid) and its Block Copolymers with Methyl Methacrylate and 2-Hydroxyethyl Methacrylate by Quasiliving Radical Polymerization Catalyzed by a Cyclometalated Ruthenium(II) Complex." Molecules 20.7 (2015): 12725-12738.

- Brinker, C. J. "Hydrolysis and condensation of silicates: effects on structure." Journal of Non-Crystalline Solids 100.1-3 (1988): 31-50.

- BenchChem. "Silyl Acrylates vs.

- Kim, J. H., et al. "Monomer reactivity ratios for acrylonitrile–methyl acrylate free‐radical copolymerization." Journal of Applied Polymer Science 93.5 (2004): 2153-2159.

- Brar, A. S., et al. "Complete Assignment of 1H and 13C NMR Spectra of Methacrylonitrile/Methylmethacrylate Copolymers." Journal of Polymer Science Part A: Polymer Chemistry 39.7 (2001): 1147-1156.

- Wang, Y., et al. "Study on Hydrolysis Properties and Mechanism of Poly(3-Methacrylamido Propyl Trimethyl Ammonium Chloride) Solution." Polymers 14.14 (2022): 2811.

- Iurco, A., et al. "Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose." Pharmaceutics 15.11 (2023): 2582.

- Sanda, F., et al. "Proton Transfer Anionic Polymerization of Methyl Methacrylate with Ligands for Dual Control of Molecular Weight and Tacticity." Macromolecules 53.2 (2020): 549-557.

- Chemistry For Everyone. "How Does Hydrolysis Degrade Polymers?" YouTube, 2 Aug. 2025.

- Matyjaszewski, K., et al.

- Tarik, M., et al. "Reactivity Ratios of the Copolymerization Styrene/ Methyl Methacrylate Using FT-IR Spectroscopy with Comparing to Mathematically." Baghdad Science Journal 9.4 (2012): 695-703.

- Ashenhurst, J. "Cleavage Of Ethers With Acid." Master Organic Chemistry, 19 Nov. 2014.

- Tarik, M., et al. "Reactivity Ratios of the Copolymerization Styrene/ Methyl Methacrylate Using FT-IR Spectroscopy with Comparing to Mathematically." Baghdad Science Journal 9.4 (2012): 695-703.

- Wang, Y., et al. "Study on Hydrolysis Properties and Mechanism of Poly(3-Methacrylamido Propyl Trimethyl Ammonium Chloride) Solution." Polymers 14.14 (2022): 2811.

- Chem Help ASAP. "acid-catalyzed mechanism of ester hydrolysis." YouTube, 12 Nov. 2019.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 8. youtube.com [youtube.com]

- 9. Relationships Between Base-Catalyzed Hydrolysis Rates or Glutathione Reactivity for Acrylates and Methacrylates and Their NMR Spectra or Heat of Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the ¹H NMR Spectrum of Acryloxymethyltrimethylsilane

Introduction

Acryloxymethyltrimethylsilane is a bifunctional molecule of significant interest in materials science and organic synthesis. It combines the reactivity of an acrylate group, amenable to polymerization and Michael additions, with the properties imparted by a silicon-containing moiety. As with any synthesized compound, unambiguous structural confirmation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as the most powerful technique for the structural elucidation of organic molecules in solution.[1] This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound, offering a detailed examination of expected chemical shifts, coupling constants, and spectral patterns. It is intended for researchers and professionals in chemistry and drug development who rely on precise spectroscopic interpretation.

Molecular Structure and Proton Environments

To predict and interpret the ¹H NMR spectrum, we must first analyze the molecular structure of this compound and identify the distinct sets of chemically non-equivalent protons.

Structure: CH₂=CH-C(=O)O-CH₂-Si(CH₃)₃

There are four unique proton environments in this molecule, which will give rise to four distinct signals in the ¹H NMR spectrum:

-

Hª: The nine equivalent protons of the three methyl groups attached to the silicon atom (-Si(CH₃ )₃).

-

Hᵇ: The two equivalent protons of the methylene group bridging the oxygen and silicon atoms (-O-CH₂ -Si-).

-

Hᶜ and Hᵈ: The two non-equivalent geminal protons on the terminal carbon of the vinyl group (=CH₂ ).

-

Hᵉ: The single proton on the internal carbon of the vinyl group (-CH =CH₂).

Predicted ¹H NMR Spectral Data

The precise chemical shifts and coupling constants are influenced by the solvent and the specific NMR instrument's magnetic field strength.[2][3] However, we can predict the spectral parameters with high accuracy based on established principles of proton NMR and data from analogous structures.[4][5] The deshielding effect of electronegative atoms (like oxygen) and the magnetic anisotropy of unsaturated systems (like the C=C and C=O bonds) are key factors determining the chemical shifts.[6][7]

The vinyl system (Hᶜ, Hᵈ, Hᵉ) exhibits complex spin-spin coupling.[8] The two geminal protons (Hᶜ and Hᵈ) are non-equivalent and will split each other. Furthermore, they will be split by the third vinyl proton (Hᵉ) with different coupling constants for the cis and trans relationships, resulting in a characteristic pattern known as a "doublet of doublets" for each vinyl proton.[9]

The following table summarizes the predicted ¹H NMR data for this compound, typically recorded in a solvent like deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.[10]

| Signal | Proton Assignment | Integration | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant(s) (J, Hz) |

| Hª | -Si(CH₃ )₃ | 9H | ~ 0.1 - 0.2 | Singlet (s) | N/A |

| Hᵇ | -O-CH₂ -Si- | 2H | ~ 3.8 - 4.0 | Singlet (s) | N/A |

| Hᶜ | =CH H (cis to Hᵉ) | 1H | ~ 5.8 - 5.9 | Doublet of Doublets (dd) | Jce ≈ 10.5 Hz (cis), Jcd ≈ 1.5 Hz (gem) |

| Hᵈ | =CHH (trans to Hᵉ) | 1H | ~ 6.4 - 6.5 | Doublet of Doublets (dd) | Jde ≈ 17.4 Hz (trans), Jcd ≈ 1.5 Hz (gem) |

| Hᵉ | -OOC-CH = | 1H | ~ 6.1 - 6.2 | Doublet of Doublets (dd) | Jde ≈ 17.4 Hz (trans), Jce ≈ 10.5 Hz (cis) |

Experimental Protocol for ¹H NMR Spectrum Acquisition

Obtaining a high-quality, interpretable spectrum requires careful sample preparation and instrument setup. The following protocol outlines a standard procedure.

I. Materials and Reagents

-

This compound (sample)

-

Deuterated Chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)

-

NMR Tube (5 mm, high precision)

-

Pipettes and glassware

II. Sample Preparation

-

Weighing: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry vial.

-

Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ containing TMS to the vial. The deuterated solvent is used to avoid a large, interfering solvent signal in the proton spectrum.[10] TMS serves as the internal reference standard, with its proton signal defined as 0.0 ppm.[7][11]

-

Mixing: Gently swirl or vortex the vial until the sample is completely dissolved.

-

Transfer: Using a pipette, transfer the solution into a clean 5 mm NMR tube.

-

Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent degradation of spectral resolution.

-

Capping: Securely cap the NMR tube.

III. NMR Spectrometer Setup and Data Acquisition

-

Instrument Insertion: Insert the NMR tube into the spectrometer's spinner turbine and place it into the magnet.

-

Locking: Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent. This step ensures the stability of the magnetic field during the experiment.

-

Shimming: Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field across the sample. This is critical for achieving sharp, well-resolved peaks.

-

Parameter Setup:

-

Pulse Program: Select a standard single-pulse proton acquisition experiment.

-

Number of Scans: Set to 8 or 16 scans for a sample of this concentration.

-

Relaxation Delay (d1): Use a delay of 1-2 seconds.

-

Acquisition Time (aq): Set to 3-4 seconds to ensure good digital resolution.

-

-

Acquisition: Start the experiment to acquire the Free Induction Decay (FID).

-

Data Processing:

-

Apply a Fourier Transform to the FID to convert the time-domain data into the frequency-domain spectrum.

-

Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

-

Perform a baseline correction to obtain a flat baseline.

-

Calibrate the spectrum by setting the TMS peak to exactly 0.0 ppm.

-

Integrate the signals to determine the relative number of protons for each peak.

-

Experimental Workflow Diagram

The following diagram illustrates the key stages of the NMR acquisition process.

Caption: Workflow for ¹H NMR analysis.

Interpretation of the Predicted Spectrum

A detailed analysis of the predicted spectrum allows for the complete structural assignment of this compound.

-

The Vinyl Region (δ 5.8 - 6.5 ppm): This is the most complex and informative region of the spectrum.

-

The signal furthest downfield (Hᵈ , ~6.4-6.5 ppm) is a doublet of doublets. The large splitting (~17.4 Hz) is due to the three-bond (trans) coupling to Hᵉ. Each of these doublet lines is further split into a smaller doublet by the two-bond (geminal) coupling to Hᶜ (~1.5 Hz).[9]

-

The signal for Hᵉ (~6.1-6.2 ppm) is also a doublet of doublets. It is split by both Hᵈ (trans, ~17.4 Hz) and Hᶜ (cis, ~10.5 Hz).

-